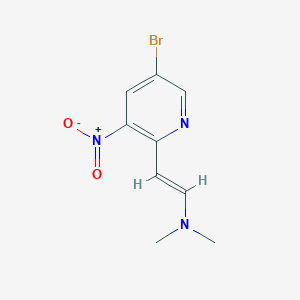

![molecular formula C11H14N2O2 B1375092 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 1249934-50-6](/img/structure/B1375092.png)

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

説明

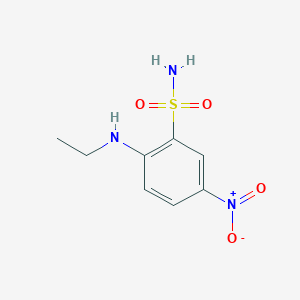

4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione (also known as AED) is a heterocyclic organic compound that has been studied for its potential application in various scientific research areas. AED is a derivative of the tricyclic azatricyclo[5.2.1.0^{2,6}]decane structure and is composed of three fused six-membered rings, with an aminoethyl group substituted at the fourth position. Due to its unique structure, AED has been studied for its potential applications in various areas, including synthesis, pharmaceuticals, and biochemistry.

科学的研究の応用

Synthesis and Derivative Formation

This compound and its derivatives have been extensively studied for their synthesis and potential applications in pharmacology. Kossakowski et al. (2006) investigated the synthesis of aminoalkanol derivatives of this compound, exploring their potential as beta-adrenolytics (Kossakowski & Wojciechowska, 2006). Struga et al. (2007) also contributed to the synthesis of urea and thiourea derivatives, focusing on their pharmacological activity, including anti-HIV-1 and antimicrobial activities (Struga et al., 2007).

Pharmacological Profile

Several studies have been conducted to explore the pharmacological profile of this compound's derivatives. For instance, amino derivatives were synthesized with expectations of antipsychotic and anti-HIV activity, indicating its versatility in drug development (Kossakowski et al., 2006). In addition, the compound's derivatives exhibited notable antibacterial and antifungal activities, as examined by Stefanska et al. (2010) (Stefanska et al., 2010).

Spectroscopic Analysis and Chemical Reactivity

A comprehensive spectroscopic analysis has been conducted by Renjith et al. (2014), providing insights into the molecular structure, vibrational frequencies, and theoretical calculations using the Gaussian09 software package (Renjith et al., 2014). Such studies are crucial for understanding the chemical reactivity and potential applications of these compounds.

Molecular Structure and Computational Studies

In-depth molecular structure analysis and computational studies have also been performed. Ranjith et al. (2022) conducted molecular docking studies, suggesting potential applications in treating cardiovascular and cerebrovascular diseases (Ranjith et al., 2022).

作用機序

Target of Action

The primary target of 4-(2-Aminoethyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, also known as AEBSF , is serine proteases . Serine proteases are a type of protease enzymes that play crucial roles in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as a broad-spectrum, irreversible inhibitor of serine proteases . It interacts with the active site of these enzymes, preventing them from catalyzing the breakdown of proteins . This interaction results in the inhibition of proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects multiple biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions that lead to the formation of a blood clot, by inhibiting thrombin . It can also affect the complement system , part of the immune response, by inhibiting kallikrein .

Pharmacokinetics

It is known to bewater-soluble , which suggests it could be well-absorbed and distributed in the body. Its irreversible mode of action implies a long duration of effect .

Result of Action

The inhibition of serine proteases by AEBSF can have various molecular and cellular effects. For example, it can prevent protein degradation during protein purification processes . In a cellular context, it has been reported to prolong the lifespan of mice with acute toxoplasmosis and inhibit all features of TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by environmental factors. For instance, its inhibitory activity can be maintained for up to six months at 4°C in a weakly acidic solution . Its stability is weak in solutions with a ph higher than 70 .

特性

IUPAC Name |

4-(2-aminoethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-3-4-13-10(14)8-6-1-2-7(5-6)9(8)11(13)15/h1-2,6-9H,3-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJNUYCTHDHWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

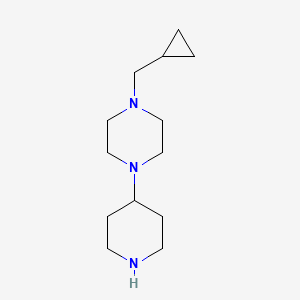

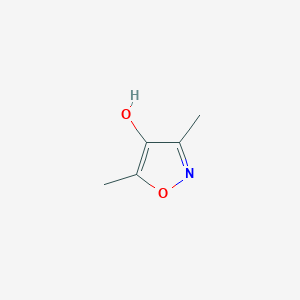

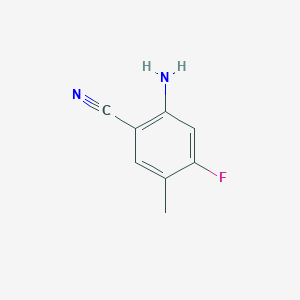

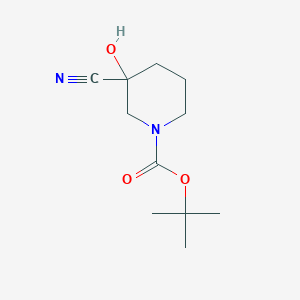

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)

![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)